2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-methylthiosemicarbazide in an ethanol solution. The mixture is refluxed with stirring for about 2 hours, resulting in the formation of the desired compound . The reaction can be represented as follows:
2,4-Dihydroxybenzaldehyde+4-Methylthiosemicarbazide→2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives. Substitution reactions can result in a variety of substituted thiosemicarbazones.
Scientific Research Applications
2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. This inhibition is often mediated through the formation of stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxybenzaldehyde 4-ethylthiosemicarbazone
- 2,5-Dihydroxybenzaldehyde 4-methylthiosemicarbazone
- 3,4-Dihydroxybenzaldehyde 4-phenylthiosemicarbazone
Uniqueness
2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Compared to its analogs, it exhibits distinct reactivity patterns and biological activities, making it a valuable compound for research and application .
Properties
IUPAC Name |
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-10-9(15)12-11-5-6-2-3-7(13)4-8(6)14/h2-5,13-14H,1H3,(H2,10,12,15)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKINVHZFLTXVJH-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=C(C=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=C(C=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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